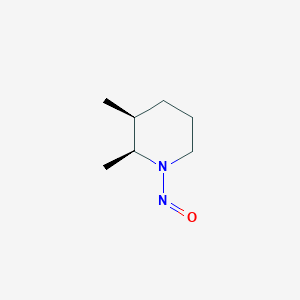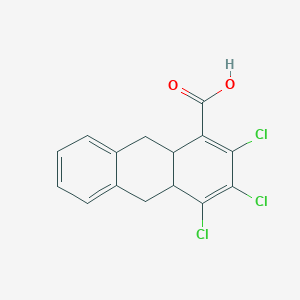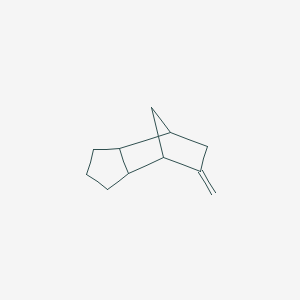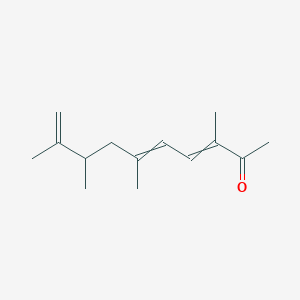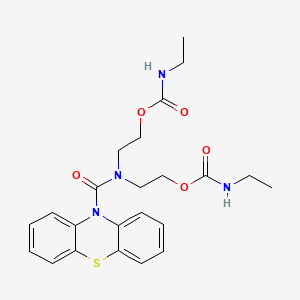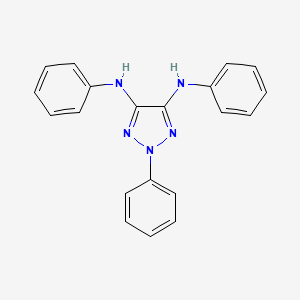![molecular formula C14H26O3 B14496555 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene CAS No. 64651-87-2](/img/structure/B14496555.png)
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a propyl chain bearing a tert-butylperoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene typically involves the reaction of cyclohexene with a tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, forming corresponding alcohols or ketones.
Reduction: Reduction of the peroxy group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylperoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under mild conditions.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions to create polymers with specific properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of specialty polymers and as a crosslinking agent in rubber manufacturing.
Mécanisme D'action
The mechanism by which 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene exerts its effects involves the generation of free radicals. The tert-butylperoxy group decomposes under specific conditions to form radicals, which can initiate polymerization reactions or induce oxidative stress in biological systems. The molecular targets and pathways involved include the interaction with unsaturated bonds in polymers or biological molecules, leading to chain reactions that propagate the radical species.
Comparaison Avec Des Composés Similaires
- 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane
- 3-(tert-Butylperoxy)-1-cyclohexene
Comparison: 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane has a different substitution pattern, affecting its radical generation efficiency and stability. Similarly, 3-(tert-Butylperoxy)-1-cyclohexene lacks the propyl chain, leading to variations in its reactivity and applications.
Propriétés
Numéro CAS |
64651-87-2 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
1-[3-(tert-butylperoxymethoxy)propyl]cyclohexene |
InChI |
InChI=1S/C14H26O3/c1-14(2,3)17-16-12-15-11-7-10-13-8-5-4-6-9-13/h8H,4-7,9-12H2,1-3H3 |
Clé InChI |
BQBUCMOGMXBCEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOCOCCCC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


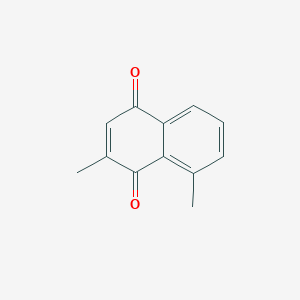
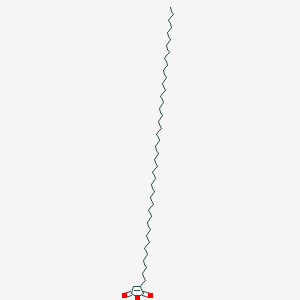



![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
